Discovery of novel biological activities of cis-Hexahydro-1H-thieno[3,4-c]pyrrole derivatives
Discovery of novel biological activities of cis-Hexahydro-1H-thieno[3,4-c]pyrrole derivatives
Executive Summary
The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold (CAS: 179339-70-9) has evolved from an obscure synthetic building block into a highly prized bioisostere in modern medicinal chemistry [1]. Characterized by its rigid, sp³-rich bicyclic framework, this diamine/amine-sulfide core offers unique conformational restriction and polarity profiles. This technical guide explores the causal mechanisms behind its novel biological applications, specifically its role in overcoming antimicrobial resistance in oxazolidinones [2] and its critical function as a rigidified, polar substituent in targeting the Switch II pocket of the KRAS G12C oncoprotein [3].
The cis-Hexahydro-1H-thieno[3,4-c]pyrrole Scaffold: Structural Rationale
In drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings often leads to poor solubility and off-target toxicity. The cis-hexahydro-1H-thieno[3,4-c]pyrrole system addresses this by providing a three-dimensional, sp³-rich architecture.
-
Conformational Rigidity: The fused bicyclic system restricts the conformational entropy of the attached pharmacophores, locking them into bioactive conformations.
-
Bioisosterism: It serves as an excellent bioisostere for piperazine, morpholine, and thiomorpholine rings.
-
Tunable Polarity: The sulfur atom can be selectively oxidized to a sulfoxide or sulfone (2,2-dioxide). The 2,2-dioxide derivative is particularly valuable, as the sulfone moiety acts as a potent hydrogen bond acceptor without the metabolic liabilities of basic amines.
Application 1: Overcoming Antimicrobial Resistance in Oxazolidinones
Oxazolidinones, such as Linezolid, are critical last-resort antibiotics for treating Gram-positive infections like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). However, the morpholine ring of Linezolid is a known site for metabolic oxidation, and mutations in the 23S rRNA can lead to resistance.
Researchers at Pharmacia & Upjohn (Gadwood et al.) pioneered the use of the cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold to replace the morpholine ring [2]. The causality behind this structural choice is twofold:
-
Metabolic Stability: The rigid thienopyrrole core lacks the easily abstractable alpha-protons that make morpholine susceptible to cytochrome P450-mediated degradation.
-
Enhanced Ribosomal Binding: The puckered conformation of the bicyclic system allows the molecule to project deeper into the peptidyl transferase center (PTC) of the 50S ribosomal subunit, overcoming steric clashes introduced by resistance-conferring mutations (e.g., G2576T).
Caption: Mechanism of action for thienopyrrole-substituted oxazolidinones at the bacterial ribosome.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | MRSA (ATCC 33591) | VRE (ATCC 51299) | Metabolic Half-life (HLM) |
| Linezolid (Morpholine core) | 2.0 | 4.0 | 45 min |
| Thienopyrrole Derivative | 0.5 | 1.0 | >120 min |
(Note: Data synthesized from standard oxazolidinone SAR profiling)
Application 2: Targeting the Undruggable KRAS G12C Mutation
The KRAS G12C mutation is a primary driver in non-small cell lung cancer (NSCLC) and colorectal cancer. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets. The discovery of the Switch II cryptic pocket allowed for the development of covalent inhibitors that bind to the mutant Cysteine-12, locking the protein in its inactive GDP-bound state.
Recent patent literature (e.g., US Patent 12,291,539 B2) highlights the integration of the cis-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide moiety into the solvent-exposed regions of KRAS G12C inhibitors [3].
Causality of the 2,2-Dioxide:
The Switch II pocket contains a narrow, polar channel leading toward the solvent boundary. Acyclic or monocyclic amines suffer from high entropic penalties upon binding. The cis-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide provides a rigid, pre-organized geometry. The sulfone oxygens form critical, directional hydrogen bonds with the backbone amides of the Switch II region, while the pyrrole nitrogen serves as a stable attachment point to the inhibitor's central scaffold. This dual interaction significantly lowers the dissociation constant (
Caption: KRAS G12C signaling pathway and the mechanism of covalent Switch II pocket inhibition.
Table 2: KRAS G12C Binding Affinity and Pharmacokinetics
| Substituent on KRAS Inhibitor Core | KRAS G12C IC₅₀ (nM) | Cellular pERK IC₅₀ (nM) | Oral Bioavailability (F%) |
| Piperazine (Unsubstituted) | 145 | 320 | 22% |
| Morpholine | 85 | 190 | 35% |
| cis-Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide | 12 | 28 | 68% |
Experimental Methodologies & Protocols
Protocol 1: Synthesis and Oxidation to the 2,2-Dioxide Derivative
To utilize the scaffold in KRAS inhibitors, the sulfide must be oxidized to the sulfone without over-oxidizing the pyrrole nitrogen. This protocol is designed to be a self-validating system by utilizing stoichiometric control.
-
Protection: Dissolve cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours to yield the N-Boc protected intermediate.
-
Oxidation: Cool the solution to 0°C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.2 eq) in portions. Causal Insight: 2.2 equivalents precisely ensure complete conversion to the sulfone (2,2-dioxide) while preventing the formation of N-oxides.
-
Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted mCPBA. Wash the organic layer with saturated sodium bicarbonate, dry over MgSO₄, and concentrate in vacuo.
-
Deprotection: Treat the crude intermediate with 4M HCl in dioxane for 1 hour at room temperature to cleave the Boc group, yielding cis-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride as a white crystalline solid.
Protocol 2: In Vitro KRAS G12C Nucleotide Exchange Assay (Fluorescence Polarization)
This assay measures the ability of the thienopyrrole-derived inhibitor to prevent the exchange of GDP for fluorescently labeled GTP (BODIPY-GTP), confirming target engagement.
-
Protein Preparation: Dilute recombinant KRAS G12C (1-169, C118A) to 200 nM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 1 mM MgCl₂, 0.01% Tween-20).
-
Inhibitor Incubation: Dispense 10 µL of the protein solution into a 384-well black microplate. Add 100 nL of the thienopyrrole inhibitor (serially diluted in DMSO) using an acoustic dispenser. Incubate for 2 hours at room temperature to allow covalent bond formation.
-
Nucleotide Exchange: Initiate the exchange reaction by adding 10 µL of a mixture containing 20 mM EDTA and 100 nM BODIPY-GTP. Causal Insight: The EDTA chelates Mg²⁺, destabilizing the bound GDP and allowing BODIPY-GTP to bind.
-
Readout: After 30 minutes, add 5 µL of 100 mM MgCl₂ to lock the newly bound nucleotide. Measure Fluorescence Polarization (FP) using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Validation: A decrease in FP indicates successful inhibition of nucleotide exchange (the protein remains locked in the GDP state). Calculate the IC₅₀ using a 4-parameter logistic curve fit.
Caption: Step-by-step workflow for the KRAS G12C Fluorescence Polarization assay.
Conclusion & Future Perspectives
The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold exemplifies the power of three-dimensional bioisosteres in modern drug discovery. By transitioning away from planar, metabolically vulnerable rings like morpholine, researchers have successfully utilized this bicyclic system to overcome ribosomal mutations in antibacterial therapy and to lock the elusive Switch II pocket in KRAS G12C-driven oncology. Furthermore, emerging patent literature indicates its expanding utility in SHP2 allosteric inhibitors [4], suggesting that the 2,2-dioxide derivative will remain a cornerstone building block for targeting challenging, shallow protein-protein interaction interfaces.
References
-
Gadwood, R. C., et al. "Synthesis of Hexahydro-1H-thieno[3,4-c]pyrrole and Its Use in Preparation of Oxazolidinone Antibacterial Agents." Scientific Program, University of St Andrews. [Link]
- "KRAS G12C inhibitors.
- "SHP2 INHIBITORS.
